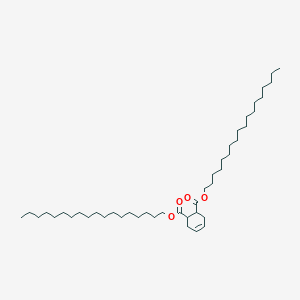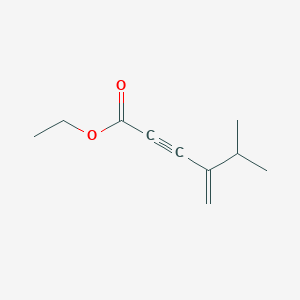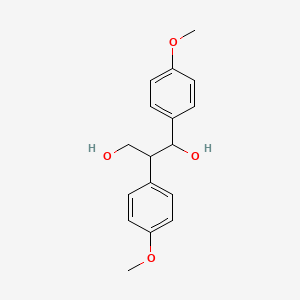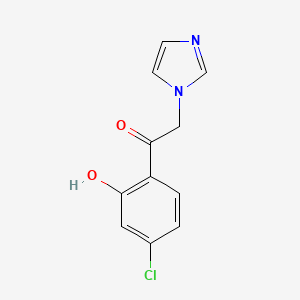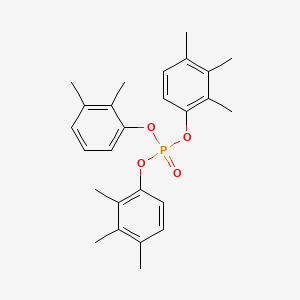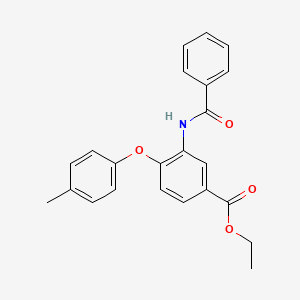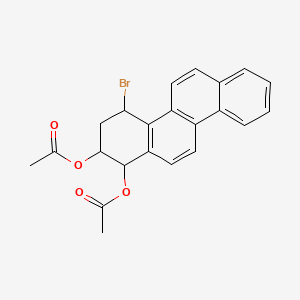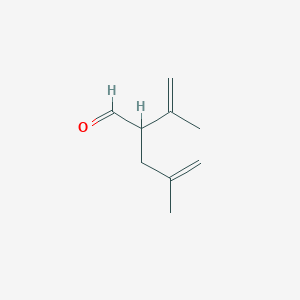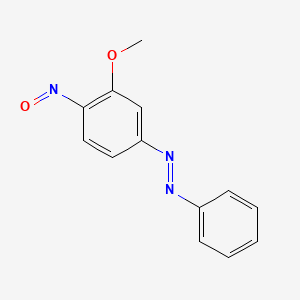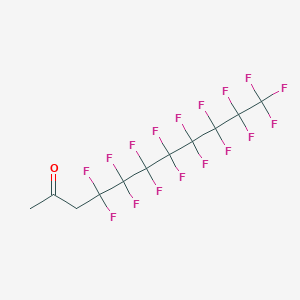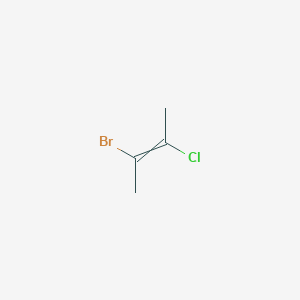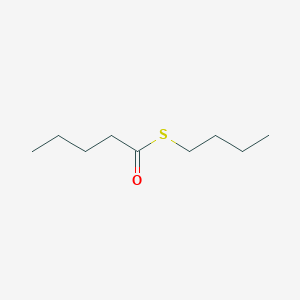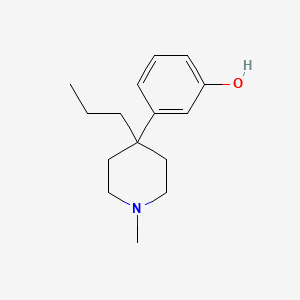
3-(1-Methyl-4-propylpiperidin-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-4-propylpiperidin-4-yl)phenol is a chemical compound that belongs to the class of phenols, which are characterized by an aromatic ring bonded to a hydroxyl group. This compound also contains a piperidine ring, a six-membered heterocycle with one nitrogen atom. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-propylpiperidin-4-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a piperidine derivative. The reaction typically requires strong electron-withdrawing groups on the aromatic ring to facilitate the substitution. The reaction conditions often include the use of a polar aprotic solvent and a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity .
Industrial Production Methods
On an industrial scale, phenols are often produced through the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone . The piperidine moiety can be introduced through subsequent reactions involving the appropriate piperidine derivative.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-4-propylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives of phenol.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-4-propylpiperidin-4-yl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-4-propylpiperidin-4-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a simpler structure, lacking the piperidine ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, used as an antiseptic.
Piperidine: A simpler piperidine derivative without the phenolic hydroxyl group.
Uniqueness
3-(1-Methyl-4-propylpiperidin-4-yl)phenol is unique due to the presence of both phenolic and piperidine moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
83310-59-2 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(1-methyl-4-propylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-7-15(8-10-16(2)11-9-15)13-5-4-6-14(17)12-13/h4-6,12,17H,3,7-11H2,1-2H3 |
InChI-Schlüssel |
UWLNPEIPJBRPFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCN(CC1)C)C2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


